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Compound of Interest

Compound Name:
Methyl 6-aminopyridine-2-

carboxylate

Cat. No.: B104815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-aminopyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties
Property Value

Chemical Name Methyl 6-aminopyridine-2-carboxylate

CAS Number 36052-26-3

Molecular Formula C₇H₈N₂O₂

Molecular Weight 152.15 g/mol

Monoisotopic Mass 152.0586 Da

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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A definitive, peer-reviewed ¹H NMR spectrum for Methyl 6-aminopyridine-2-carboxylate is

not readily available in the public domain. Data from patent literature suggests the following

signals, however, the interpretation, particularly of the signal at 6.32 ppm, should be treated

with caution as it may represent the two amine protons rather than aromatic protons, and would

likely appear as a broad singlet.

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Tentative)

7.51 dd 1H H-4

7.18 d 1H H-5 or H-3

6.64 d 1H H-3 or H-5

6.32 s 2H -NH₂

3.79 s 3H -OCH₃

Note: s = singlet, d = doublet, dd = doublet of doublets. The coupling constants reported in the

source were J = 8.29 Hz and 7.35 Hz for the doublet of doublets.

¹³C NMR (Carbon-13 NMR) Data

Currently, there is no publicly available, experimentally confirmed ¹³C NMR data for Methyl 6-
aminopyridine-2-carboxylate.

Infrared (IR) Spectroscopy
A complete, assigned IR spectrum for Methyl 6-aminopyridine-2-carboxylate is not available

in peer-reviewed literature. However, based on its functional groups, the following characteristic

absorption bands can be predicted:
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Medium-Strong, Broad N-H stretching (amine)

~3050 - 3000 Weak-Medium C-H stretching (aromatic)

~2950 - 2850 Weak-Medium C-H stretching (methyl)

~1720 - 1700 Strong C=O stretching (ester)

~1620 - 1580 Medium-Strong
C=C stretching (aromatic ring)

and N-H bending

~1250 - 1200 Strong C-O stretching (ester)

Mass Spectrometry (MS)
Ion m/z (calculated)

[M]⁺ 152.06

[M+H]⁺ 153.07

Note: The fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 5-10 mg of Methyl 6-aminopyridine-2-carboxylate is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (δ = 0.00 ppm).

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed. Typical parameters include

a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32
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scans.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Typical

parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the

acquisition of 1024-4096 scans to achieve a sufficient signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of solid Methyl 6-aminopyridine-2-carboxylate (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of a blank KBr pellet is recorded and automatically subtracted from

the sample spectrum.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is heated to ensure

volatilization into the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons

(typically at 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Caption: General workflow for the spectroscopic analysis of Methyl 6-aminopyridine-2-
carboxylate.

Chemical Structure Tentative ¹H NMR Assignments
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Caption: Structure and tentative ¹H NMR assignments for Methyl 6-aminopyridine-2-
carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b104815?utm_src=pdf-body-img
https://www.benchchem.com/product/b104815?utm_src=pdf-body
https://www.benchchem.com/product/b104815?utm_src=pdf-body
https://www.benchchem.com/product/b104815?utm_src=pdf-body-img
https://www.benchchem.com/product/b104815?utm_src=pdf-body
https://www.benchchem.com/product/b104815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-aminopyridine-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104815#spectroscopic-data-of-methyl-6-
aminopyridine-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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